Benzenecarbothioamide, 4-nitro-N-phenyl-
Description
Benzenecarbothioamide, 4-nitro-N-phenyl-, is a thiourea derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a phenyl-thioamide (-N-phenylcarbothioamide) moiety. The thioamide group (-C(=S)-NH-) provides unique electronic and steric properties, enabling applications in coordination chemistry and bioactivity studies. For instance, the sulfur atom in similar compounds acts as a ligand in metal complexes, as seen in (Benzenecarbothioamide-κS)pentacarbonyltungsten(0) .
Properties
CAS No. |
6244-77-5 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-nitro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10N2O2S/c16-15(17)12-8-6-10(7-9-12)13(18)14-11-4-2-1-3-5-11/h1-9H,(H,14,18) |
InChI Key |
SQYJDKLHHWSERM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The physicochemical and functional properties of benzenecarbothioamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzenecarbothioamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing vs. Sulfamoyl (in CAS 56236-70-5) and hydroxamic acid (in CAS 58795-14-5) groups introduce additional hydrogen-bonding sites, influencing solubility and crystal packing .
Coordination Chemistry :
- The sulfur atom in benzenecarbothioamides coordinates with metals like tungsten, forming stable octahedral complexes (e.g., (Benzenecarbothioamide-κS)pentacarbonyltungsten(0)) . Substituents like bromo or nitro may modulate ligand strength by altering electron density.
Bioactivity: While direct data are lacking for 4-nitro-N-phenyl-, analogs with sulfur and nitrogen donors exhibit bioactivity akin to thiolated nucleosides . The nitro group’s presence may enhance antibacterial or antiparasitic activity compared to halogenated derivatives .
Intermolecular Interactions
- Crystal Packing :
- Solubility :
- Polar substituents (e.g., sulfamoyl , hydroxamic acid ) enhance water solubility, whereas nitro and aryl groups promote organic solvent compatibility.
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